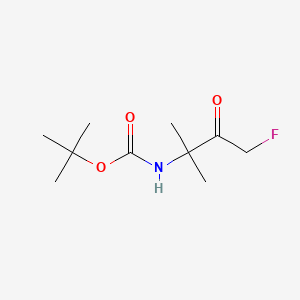

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate

Description

tert-Butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a fluoro substituent at position 4, two methyl groups at position 2, and a ketone moiety at position 2. Its ketone group may serve as a reactive site for further functionalization, while the tert-butyl carbamate (Boc) group provides temporary amine protection during multi-step syntheses.

Properties

Molecular Formula |

C10H18FNO3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(4,5)7(13)6-11/h6H2,1-5H3,(H,12,14) |

InChI Key |

JPMCCCQROGOYML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Alcohols, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate esters.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs, particularly those targeting enzymes or receptors that interact with carbamate esters.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro substituent may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Substituent Variations on the Carbamate Core

Several analogs share the tert-butyl carbamate backbone but differ in substituent patterns and core structures:

Key Observations :

- Aromatic vs. Aliphatic Cores : Compounds with aromatic substituents (e.g., 41ε) exhibit distinct electronic properties compared to aliphatic analogs like the target compound. Aromatic rings enable π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

- Fluorine Positioning: The target compound’s 4-fluoro group may enhance metabolic stability compared to non-fluorinated analogs, as seen in piperidine derivatives (e.g., tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate) .

- Rigidity vs.

Physicochemical Properties

Melting Points and Solubility :

- Analogs with aromatic systems (e.g., 42h, 42i) exhibit higher melting points (e.g., 42h: yellow solid, MP unreported) due to crystalline packing .

- Hydroxyl-containing analogs (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) show improved water solubility compared to the hydrophobic target compound .

Steric and Electronic Effects :

Pharmacological Relevance

- Kinase Inhibitors : Aryl-substituted carbamates (e.g., 42a–j) are intermediates in kinase inhibitor synthesis, where fluorine and methyl groups optimize binding to ATP pockets .

- CNS Targets : Fluorinated piperidine carbamates (e.g., ) demonstrate blood-brain barrier penetration, a trait less relevant for the target compound’s aliphatic structure.

Biological Activity

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H18FNO3 and a molecular weight of 219.25 g/mol, this compound incorporates a tert-butyl group linked to a carbamate moiety and a fluoro-substituted ketone, which may enhance its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target proteins, potentially leading to inhibition or modulation of enzyme activity. The presence of the fluoro substituent is believed to enhance the compound's specificity and binding affinity, making it an effective inhibitor in biochemical assays.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme-catalyzed reactions involving carbamates, which may allow for the exploration of metabolic pathways and toxicity associated with carbamate esters.

- Antiviral Properties : Preliminary studies suggest that similar compounds have been explored for their antiviral properties, indicating a potential therapeutic application for this compound .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The following table summarizes related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-(3-hydroxy-2-pyridinyl)carbamate | Contains a pyridine ring | Different functional group affects reactivity |

| tert-butyl N-methyl-N-(2-oxoethyl)carbamate | Contains a methyl group instead of a fluoro substituent | Variation in steric properties |

| tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate | Lacks the fluoro substituent | Different reactivity profile due to absence of fluorine |

The fluoro group significantly influences the compound's chemical reactivity and biological activity, enhancing its stability and lipophilicity, which are advantageous for selective interactions with biological targets.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar carbamate derivatives. For instance, research conducted on various analogs has illustrated their effectiveness in modulating enzyme activities linked to metabolic disorders. The findings suggest that structural modifications can lead to enhanced potency and selectivity, highlighting the importance of SAR in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.